N-1-naphthyl-2,3-diphenylacrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-naphthalen-1-yl-2,3-diphenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO/c27-25(26-24-17-9-15-20-14-7-8-16-22(20)24)23(21-12-5-2-6-13-21)18-19-10-3-1-4-11-19/h1-18H,(H,26,27)/b23-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVFAHYARKQWAW-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 1 Naphthyl 2,3 Diphenylacrylamide
Derivatization Strategies for N-1-naphthyl-2,3-diphenylacrylamide Analogues
Structural Modification at the Naphthalene (B1677914) Moiety
There is currently no available scientific literature that specifically details the structural modification of the naphthalene moiety within this compound. Research on related N-aryl amides suggests that modifications to the naphthalene ring system, such as the introduction of electron-donating or electron-withdrawing groups, could be achieved. These modifications would likely influence the electronic properties and biological activity of the resulting compounds. However, without specific studies on this compound, any discussion of these effects remains theoretical.
Substituent Effects on the Diphenyl Acrylamide (B121943) Backbone
The influence of substituents on the diphenyl acrylamide backbone of this compound has not been a subject of published research. In the broader context of acrylamides, the nature and position of substituents on the phenyl rings can significantly impact the molecule's conformation, reactivity, and biological interactions. For instance, the electronic nature of substituents could alter the electrophilicity of the acrylamide's carbon-carbon double bond.
Stereoselective Synthesis of Enantiomers and Diastereomers
The stereoselective synthesis of enantiomers and diastereomers of this compound is another area lacking specific research. The presence of a chiral center, which could arise from the geometry of the double bond (E/Z isomers) or the introduction of chiral substituents, would necessitate stereoselective synthetic methods to obtain specific isomers. While general methods for the stereoselective synthesis of chiral acrylamides exist, their application to this compound has not been reported.
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of available scientific databases and scholarly articles, detailed experimental data on the advanced spectroscopic and crystallographic characterization of the chemical compound this compound could not be located. As a result, the generation of a detailed article adhering to the requested structure is not possible at this time.
The inquiry sought specific, research-backed information for the following analytical techniques concerning this compound:
High-Resolution Nuclear Magnetic Resonance (NMR) Studies: Including 1D and 2D NMR for establishing structural connectivity and dynamic NMR for understanding rotational barriers and conformational dynamics.
Advanced Vibrational Spectroscopy: Data from Infrared (IR) and Raman spectroscopy to analyze functional groups and conformational states.
Mass Spectrometry: Information on molecular structure confirmation and fragmentation pathways.
X-ray Crystallography: Data for solid-state structure determination, including crystal packing and intermolecular interactions.
The extensive search did not yield any publications or datasets that specifically report on the synthesis and subsequent detailed characterization of this compound. While literature exists for structurally related compounds containing naphthyl or acrylamide moieties, this information is not directly applicable to the precise molecule requested and would not meet the stringent requirements for scientific accuracy and adherence to the provided outline.
Therefore, the creation of an authoritative and scientifically accurate article focused solely on the advanced spectroscopic and crystallographic characterization of this compound cannot be fulfilled.
Advanced Spectroscopic and Crystallographic Characterization of N 1 Naphthyl 2,3 Diphenylacrylamide
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis in the Crystalline Environment
A thorough search for crystallographic data, including single-crystal X-ray diffraction studies, for N-1-naphthyl-2,3-diphenylacrylamide did not yield any specific results. Such data is essential for a detailed conformational analysis in the crystalline state. This analysis would typically involve the examination of a molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles, to understand its preferred arrangement in a crystal lattice. The absence of a published crystal structure for this specific compound prevents the creation of a data table and a detailed discussion of its crystalline conformation.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis and Conformational Preferences
Similarly, a search for chiroptical spectroscopic data, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra, for this compound returned no specific findings. Chiroptical spectroscopy is a powerful tool for investigating the stereochemistry and conformational preferences of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. Without experimental spectra or related research findings for this compound, a meaningful analysis of its stereochemical features and conformational behavior in solution is not possible.
Computational and Theoretical Investigations of N 1 Naphthyl 2,3 Diphenylacrylamide
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-1-naphthyl-2,3-diphenylacrylamide, such studies would provide invaluable insights into its stability, reactivity, and electronic characteristics.
Molecular Orbital Analysis and Electronic Properties
A molecular orbital (MO) analysis, typically performed using Density Functional Theory (DFT) or ab initio methods, would be essential. This analysis would characterize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. For this compound, one would expect the electron-rich naphthyl and phenyl groups to significantly influence the MO energies.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Parameter | Expected Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. The π-systems of the aromatic rings would be the primary contributors. |
| LUMO Energy | Relatively Low | Suggests the potential for accepting electrons, possibly at the acrylamide (B121943) moiety. |
| HOMO-LUMO Gap | Moderate to Small | A smaller gap would imply higher reactivity and potential for electronic transitions. |
This table is illustrative and based on general principles of related compounds. Actual values would require specific computational studies.
Charge Distribution and Molecular Electrostatic Potentials
The distribution of electron density within this compound would be non-uniform due to the presence of electronegative atoms (oxygen and nitrogen) and the extensive π-systems. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. It is anticipated that regions of negative potential would be located around the carbonyl oxygen and the π-clouds of the aromatic rings, indicating sites susceptible to electrophilic attack. Regions of positive potential would likely be found around the amide proton and the hydrogen atoms of the aromatic rings, suggesting sites for nucleophilic interaction.
Comprehensive Conformational Analysis and Energy Landscapes
Systematic Conformational Search Algorithms
To identify the most stable conformations, systematic conformational search algorithms would be employed. These methods systematically rotate the rotatable bonds (e.g., the bonds connecting the naphthyl and phenyl groups to the acrylamide core) and calculate the energy of each resulting conformation. This process would generate a potential energy surface, with the low-energy regions corresponding to the most probable conformations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While conformational searches identify static low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules over time. This would reveal how the molecule's conformation fluctuates and adapts in solution, providing a more complete picture of its behavior. Studies on other N-substituted acrylamides have shown that the nature of the substituent and the solvent can significantly impact the polymer's conformational properties.
Molecular Docking Studies for Predictive Binding Interactions with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and design. For this compound, docking studies could hypothetically explore its binding affinity to various protein targets. Research on other naphthyl-containing compounds has demonstrated their potential to interact with biological targets through mechanisms like π-π stacking. nih.gov
The process would involve:
Obtaining the three-dimensional structure of a target protein.
Generating a plausible 3D conformation of this compound.
Using a docking program to systematically place the ligand into the protein's binding site and score the different poses based on factors like intermolecular forces and geometric complementarity.
Table 2: Potential Macromolecular Targets and Key Interactions for this compound (Hypothetical)
| Potential Protein Target Class | Key Amino Acid Residues for Interaction | Type of Interaction |
| Kinases | Aromatic residues (e.g., Phe, Tyr, Trp) | π-π stacking with naphthyl/phenyl rings |
| Hydrogen bond donors/acceptors | Hydrogen bonding with the amide group | |
| Nuclear Receptors | Hydrophobic residues | Hydrophobic interactions with the aromatic rings |
This table presents a hypothetical scenario. The actual binding interactions would depend on the specific protein target and would need to be validated by dedicated docking studies.
Ligand-Protein Interaction Profiling and Binding Site Prediction
The identification of how a ligand, such as this compound, might interact with a protein is a critical first step in computational analysis. This process typically involves docking the ligand into the binding sites of known protein structures. The analysis would focus on identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein. Predicting the most likely binding site is crucial for understanding the compound's potential mechanism of action. Without specific studies on this compound, any such analysis remains purely hypothetical.
Binding Affinity Prediction and Scoring Functions
Following the identification of a potential binding pose, scoring functions are used to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores often indicating a more favorable binding. Various scoring functions exist, each with its own algorithm and set of parameters. The prediction of binding affinity is a key component of virtual screening and lead optimization. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov
Molecular Descriptor Calculation and Selection
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For a molecule like this compound, descriptors could include molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and various shape and electronic parameters. The selection of the most relevant descriptors is a critical step in building a predictive QSAR model. nih.govnih.gov
Predictive Modeling for Biochemical Interaction Potency
Once a set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. Techniques like multiple linear regression, partial least squares, and various machine learning algorithms are employed for this purpose. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. nih.gov
Noncovalent Interaction (NCI) Analysis for Intermolecular Forces
NCI analysis is a visualization technique used to identify and characterize weak, noncovalent interactions within and between molecules. nih.govchemtools.orgresearchgate.net These interactions are crucial for understanding molecular recognition and binding. nih.gov
Hydrogen Bonding Networks
Hydrogen bonds are a critical type of noncovalent interaction that plays a significant role in the structure and function of biological macromolecules and in ligand-protein binding. mdpi.comrsc.orgbgu.ac.il The amide group in this compound has the potential to act as both a hydrogen bond donor and acceptor. An NCI analysis would reveal the specific atoms involved in hydrogen bonding and the geometry of these interactions, providing a detailed picture of the intermolecular forces at play.
Based on the information available, there are no specific computational or theoretical investigations published in scientific literature that focus solely on the chemical compound "this compound" concerning the topics of aromatic stacking, hydrophobic interactions, virtual screening, or machine learning-based target prediction.
Therefore, it is not possible to provide a detailed, research-based article on the specific subtopics requested for this particular compound. Scientific articles of this nature rely on previously published and peer-reviewed research data, which does not appear to exist for "this compound" in these specific areas of computational chemistry.
To generate the requested content would require speculating on the properties and interactions of the molecule without any scientific evidence or published studies, which would not be a scientifically accurate or reliable representation.
Should research on "this compound" become available in the future, an article covering these aspects could be composed.
Investigation of Molecular Interactions and Biochemical Mechanisms of N 1 Naphthyl 2,3 Diphenylacrylamide
Enzymatic Inhibition and Modulation Studies (In Vitro)
Detailed in vitro enzymatic inhibition and modulation studies specifically for N-1-naphthyl-2,3-diphenylacrylamide are not extensively documented in publicly available scientific literature. Research into the inhibition of specific enzymes, such as peptidyl-tRNA hydrolase (Pth1), has been conducted on a broad range of molecules to identify new antibiotic avenues. mdpi.com This research highlights the strategy of targeting essential bacterial enzymes that are absent or have redundant, structurally unrelated counterparts in eukaryotes. mdpi.com The accumulation of peptidyl-tRNA, which this enzyme recycles, is toxic and can lead to cell death, making Pth1 a viable target for novel antibacterial agents. mdpi.com Studies have shown that Pth1 from different bacterial species can be differentially inhibited by various small molecules, suggesting that selective inhibition is achievable. mdpi.com However, specific kinetic data for this compound in this context is not provided.
Characterization of Enzyme-Ligand Binding Kinetics and Thermodynamics
There is a lack of specific data in the accessible literature detailing the enzyme-ligand binding kinetics and thermodynamics for this compound. For meaningful analysis, such studies would typically involve determining key parameters as outlined in the hypothetical data table below.
Table 1: Hypothetical Enzyme-Ligand Binding Parameters
| Parameter | Description | Hypothetical Value Range |
| K_i (Inhibition Constant) | Indicates the binding affinity of the inhibitor to the enzyme. A lower value signifies tighter binding. | 1-100 µM |
| IC₅₀ (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | 1-150 µM |
| ΔG (Gibbs Free Energy Change) | The energy associated with a chemical reaction that can be used to do work. A negative value indicates a spontaneous binding process. | -5 to -15 kcal/mol |
| ΔH (Enthalpy Change) | The heat absorbed or released during binding. It reflects the energetic contribution of bond formation and breakage. | -10 to +5 kcal/mol |
| -TΔS (Entropy Change) | The contribution of the change in randomness or disorder of the system to the total free energy of binding. | -5 to +10 kcal/mol |
This table is for illustrative purposes only, as specific experimental data for this compound is not available.
Elucidation of Specific Enzymatic Inhibition Mechanisms
Without kinetic data, the specific mechanism of enzymatic inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound remains unelucidated. Determining the mechanism would require a series of kinetic experiments, typically by measuring reaction rates at varying substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk or Dixon plots.
Receptor Binding Assays (In Vitro)
While direct receptor binding assays for this compound are not found, research on structurally related compounds containing the naphthyl moiety provides insights into potential biological targets.
Investigation of Allosteric Modulation Mechanisms
The investigation of allosteric modulation by this compound has not been specifically reported. However, related compounds demonstrate the potential for this mechanism. For example, the 2-naphthoic acid derivative UBP684 potentiates NMDA receptor responses by increasing the maximal response to agonists like L-glutamate and glycine. nih.gov Its binding is independent of the agonist binding site, a key feature of allosteric modulation. nih.gov This modulation is achieved by increasing the channel open probability and stabilizing an active conformation of the receptor's ligand-binding domain. nih.gov Similarly, naphthyl-fused lactams act as positive allosteric modulators for the M1 muscarinic receptor, representing a promising approach for treating cognitive decline in conditions like Alzheimer's disease. nih.gov
Cell-Free Biochemical Pathway Modulation Research
Specific research detailing the effects of this compound on cell-free biochemical pathways is not available in the current body of scientific literature. Such studies would involve isolating cellular components to observe the compound's direct effects on a specific metabolic or signaling cascade, free from the complexities of a cellular environment. An example of a related area of research involves the use of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in colorimetric assays to quantify nitrite, which is part of the Griess test. wikipedia.org This demonstrates how a naphthyl-containing compound can be used as a reagent in a specific biochemical reaction, though it does not describe modulation of a complex pathway. wikipedia.org
Investigation of Specific Biochemical Cascades and Signal Transduction Pathways
There is currently no available research detailing the interaction of this compound with any specific biochemical cascades or signal transduction pathways.
Modulation of Protein-Protein Interactions
Information regarding the ability of this compound to modulate protein-protein interactions is not present in the reviewed scientific literature.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
No structure-activity relationship studies for this compound have been published, preventing an analysis of its key pharmacophoric features and the correlation of its structural elements with biochemical potency.
Identification of Key Pharmacophoric Features for Target Binding
Due to the absence of SAR studies, the key pharmacophoric features of this compound responsible for any potential target binding remain unidentified.
Correlation of Structural Elements with Observed Biochemical Potency
Without any observed biochemical potency data for this compound, a correlation with its structural elements cannot be established.
Biophysical Techniques for Interaction Characterization
There are no published studies that have employed biophysical techniques to characterize the interactions of this compound.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
No Isothermal Titration Calorimetry data is available for this compound to provide a thermodynamic analysis of its binding interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Following a comprehensive search of publicly available scientific literature, no specific data from Surface Plasmon Resonance (SPR) studies investigating the binding kinetics of this compound could be identified. While SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing quantitative data on association and dissociation rates, it appears that research detailing the application of this method to this compound has not been published in the accessible domain.
Therefore, the detailed research findings, including data tables for association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD), for the interaction of this compound with any specific biological target are not available.
Further research and publication in this specific area would be required to provide the detailed kinetic parameters for the binding of this compound.
Materials Science and Polymer Chemistry Applications of N 1 Naphthyl 2,3 Diphenylacrylamide
Polymerization Studies and Monomer Reactivity
Radical Polymerization of N-1-naphthyl-2,3-diphenylacrylamide
No data is available on the radical polymerization of this specific monomer.
Anionic Polymerization and Stereocontrol
No information exists in the scientific literature regarding the anionic polymerization of this compound or any attempts at stereocontrol during its polymerization.
Synthesis and Characterization of Functional Polymeric Materials Derived from this compound
There are no published reports on the synthesis and characterization of any polymeric materials derived from this compound.
Investigation of Polymer Properties and Microstructure
As no polymer has been synthesized, there is no information available on its properties or microstructure.
Exploration of this compound in Advanced Materials (e.g., optical, electronic, supramolecular assemblies)
There is no research available exploring the use of this compound in the development of advanced materials.
Emerging Research Directions and Future Perspectives for N 1 Naphthyl 2,3 Diphenylacrylamide
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The discovery and optimization of new chemical compounds have been revolutionized by the advent of artificial intelligence (AI) and machine learning (ML). researchgate.netaccscience.com These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. mdpi.com For a molecule like N-1-naphthyl-2,3-diphenylacrylamide, AI and ML can be leveraged in several key areas:
Predictive Modeling: AI algorithms can be trained on large chemical libraries to predict the physicochemical properties, bioactivity, and potential toxicity of novel compounds. nih.gov This would allow for the in silico screening of virtual libraries of analogues of this compound to identify candidates with improved characteristics.
De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov By providing the model with a set of target parameters, such as enhanced binding affinity for a specific protein or an improved pharmacokinetic profile, novel analogues of this compound could be generated.
Synthesis Planning: AI can assist chemists in devising the most efficient synthetic routes for producing this compound and its derivatives, potentially reducing the time and resources required for their preparation. researchgate.net
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop models that correlate the structural features of this compound analogues with their biological activity. | Rapidly screen virtual compounds to prioritize those with the highest predicted potency and selectivity. |
| ADMET Prediction | Use machine learning to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. | Identify potential liabilities early in the discovery process, reducing the risk of late-stage failures. |
| Generative Models for Analogue Design | Employ deep learning techniques to generate novel molecular structures based on the this compound scaffold with optimized properties. | Explore a wider chemical space to discover next-generation compounds with superior therapeutic potential. |
Development of Advanced Analytical Methodologies for In Situ Characterization
Understanding how a molecule like this compound interacts with its biological targets within a living system is crucial for elucidating its mechanism of action. Advanced analytical techniques that allow for in situ characterization are therefore of paramount importance.
Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding kinetics, affinity, and specificity of the interaction between this compound and a target protein immobilized on a sensor chip. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing thermodynamic data that can help to understand the driving forces behind the interaction. mdpi.com
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): This powerful technique can be used to probe conformational changes in a target protein upon binding of this compound, offering insights into the allosteric regulation of protein function. nih.gov
Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes, cryo-EM can provide high-resolution structural information of the compound bound to its target, revealing the precise binding mode and key molecular interactions.
Table 2: Comparison of Advanced Analytical Techniques for Studying Molecular Interactions
| Technique | Information Provided | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD) | Real-time, label-free, high-throughput | Requires immobilization of one binding partner |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Label-free, solution-based, provides thermodynamic data | Requires relatively large amounts of sample |
| smFRET | Conformational changes, distances between labeled sites | Single-molecule sensitivity, dynamic information | Requires fluorescent labeling of the protein |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the complex | Applicable to large and flexible complexes | Technically challenging, requires specialized equipment |
Rational Design of Next-Generation Analogues for Enhanced Specificity
The unique structure of this compound, featuring a bulky naphthyl group and two phenyl rings attached to an acrylamide (B121943) core, provides a rich scaffold for rational drug design. The goal of such efforts would be to develop analogues with enhanced specificity for their biological target, thereby minimizing off-target effects.
Structure-activity relationship (SAR) studies are central to this process. nih.gov By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can identify the key structural features required for potent and selective inhibition. For instance, the acrylamide moiety is known to act as a Michael acceptor, forming covalent bonds with nucleophilic residues like cysteine in protein active sites. nih.gov The specificity of this interaction could be fine-tuned by altering the electronics and sterics of the surrounding naphthyl and diphenyl groups.
Computational modeling can play a significant role in guiding the rational design process. elsevierpure.com Molecular docking simulations can predict how different analogues of this compound might bind to a target protein, allowing for the prioritization of compounds for synthesis and experimental testing.
Exploration of Novel Mechanistic Pathways and Therapeutic Avenues
The acrylamide functional group is a key feature of this compound. Acrylamides are known to be reactive electrophiles that can covalently modify proteins, often by targeting cysteine residues. nih.gov This reactivity opens up the possibility of targeting a wide range of proteins, including those that have been traditionally difficult to inhibit with small molecules.
One potential therapeutic avenue for this compound and its analogues could be in the development of covalent inhibitors for enzymes or protein-protein interactions. nih.gov Covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.
The formation of acrylamide can occur through various pathways, often involving amino acids like asparagine and sugars. nih.govresearchgate.net While this is a concern in food chemistry, the inherent reactivity of the acrylamide moiety can be harnessed for therapeutic purposes if directed to a specific biological target.
Potential Role of this compound as a Chemical Biology Tool
Beyond its potential as a therapeutic agent, this compound could also serve as a valuable tool for chemical biologists to probe complex biological processes. By modifying the molecule with a reporter tag, such as a fluorophore or a biotin (B1667282) handle, it could be used as a chemical probe to identify and study its protein targets in a cellular context. mdpi.com
For example, a fluorescently labeled version of this compound could be used in cellular imaging experiments to visualize its subcellular localization and to identify the proteins it interacts with. nih.gov This information would be invaluable for understanding the compound's mechanism of action and for identifying new therapeutic targets.
Furthermore, by attaching a photo-activatable cross-linking group, this compound could be used in photo-affinity labeling experiments to covalently capture its binding partners, which can then be identified by mass spectrometry. mdpi.com This approach would provide a direct and unbiased way to map the interactome of this intriguing molecule.
Q & A
What are the standard protocols for synthesizing N-1-naphthyl-2,3-diphenylacrylamide, and what analytical methods validate its purity?
Answer:
The synthesis involves a condensation reaction between 1-naphthylamine derivatives and diphenylacrylic acid precursors. A validated protocol for a structurally related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), uses:
- Reactants : 2-cyano-N-phenylacetamide and 2-carboxyaldehyde in equimolar ratios.
- Conditions : Toluene solvent, triethylamine catalyst (5–10 drops), reflux at 105–110°C for 24 hours under magnetic stirring.
- Purification : Recrystallization in ethanol-water (1:1) yields gray crystals (72.37% yield) .
Validation methods : - ¹H/¹³C NMR : Assigns aromatic protons (δ 7.12–8.30 ppm) and amide NH (δ 10.43 ppm) .
- IR spectroscopy : Confirms key functional groups (amide C=O at 1682 cm⁻¹, CN at 2227 cm⁻¹) .
- Mass spectrometry : Verifies molecular weight (e.g., m/z 286 for JMPR-01) .
How can researchers optimize reaction conditions to improve the yield of this compound?
Answer:
Key optimization strategies include:
- Catalyst adjustment : Increasing triethylamine concentration enhances reaction kinetics.
- Solvent selection : Toluene outperforms DMF in reducing polar by-products .
- Temperature control : Maintaining 105–110°C prevents premature crystallization.
- Reaction duration : Extending to 24 hours maximizes conversion, as shown in JMPR-01 synthesis (72.37% yield) .
What spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Answer:
Advanced techniques for ambiguous cases:
- 2D NMR (COSY/HSQC) : Resolves overlapping aromatic signals by mapping proton-carbon correlations .
- DFT simulations : Predicts IR/NMR spectra to cross-validate experimental data (e.g., CN stretch at 2227 cm⁻¹ vs. calculated 2230 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry for crystalline derivatives (not directly cited but inferred from analogous methods in ).
How should researchers address contradictions between computational and experimental spectral data?
Answer:
Contradictions arise from solvent effects, impurities, or tautomerism. Mitigation steps:
- Solvent standardization : Use deuterated DMSO or CDCl3 for consistency .
- By-product analysis : TLC (Rf 0.60 in 7:3 AcOEt/hexane) identifies unreacted precursors .
- Theoretical benchmarking : Compare experimental IR bands (e.g., 1682 cm⁻¹ for C=O) with DFT-calculated values .
What in vitro models are suitable for evaluating the bioactivity of this compound?
Answer:
- Anti-inflammatory assays : Use RAW 264.7 macrophages to measure nitrite (Griess assay) and cytokines (IL-1β, TNF-α via ELISA). A related compound showed 80% cell viability at 50 μM and 40% nitrite reduction .
- Dose-response profiling : Test 10–100 μM ranges to establish cytotoxicity thresholds (e.g., IC50 via MTT assay) .
How do substituents on the naphthyl group influence the compound’s physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., -CN) : Increase electrophilicity, enhancing dipole interactions (evidenced by IR shifts to 2227 cm⁻¹) .
- Hydrophobic groups (e.g., -CH3) : Elevate logP values, improving membrane permeability but reducing aqueous solubility .
What strategies mitigate by-product formation during synthesis?
Answer:
- Chromatographic monitoring : TLC tracks reaction progress (Rf 0.60 for JMPR-01) .
- Selective recrystallization : Ethanol-water removes polar impurities while retaining the product .
- Catalyst removal : Post-reaction aqueous washes eliminate residual triethylamine .
How can researchers validate the anti-inflammatory mechanism of this compound?
Answer:
- Pathway inhibition studies : Test COX-1/COX-2 enzyme inhibition via fluorometric assays.
- Cytokine modulation : Quantify IL-1β and TNF-α suppression in LPS-stimulated macrophages .
- Molecular docking : Simulate binding to inflammatory targets (e.g., NF-κB) using hybrid fragments from indomethacin and paracetamol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
